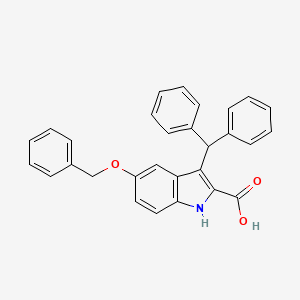
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- is a complex organic compound with the molecular formula C22H17NO3 and a molecular weight of 343.38 g/mol This compound is characterized by its indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
The synthesis of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- involves multiple steps, typically starting from commercially available indole derivatives. The synthetic route may include:
Nitration and Reduction: Initial nitration of indole followed by reduction to form the corresponding amine.
Carboxylation: Introduction of the carboxylic acid group at the 2-position of the indole ring.
Substitution Reactions: Introduction of diphenylmethyl and phenylmethoxy groups through substitution reactions, often involving reagents like benzyl chloride and phenylmethanol under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammation.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of signaling pathways.
Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes, thereby altering cellular functions.
Gene Expression: Modulation of gene expression, leading to changes in protein synthesis and cellular responses.
Comparison with Similar Compounds
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenylmethoxy)- can be compared with other indole derivatives, such as:
1H-Indole-2-carboxylic acid, 3-(phenylmethyl)-5-(methoxy)-: Similar structure but lacks the diphenylmethyl group, leading to different chemical and biological properties.
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(methoxy)-: Similar structure but lacks the phenylmethoxy group, affecting its reactivity and applications.
1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-5-(phenyl)-: Similar structure but lacks the methoxy group, resulting in different chemical behavior.
Properties
CAS No. |
53924-12-2 |
|---|---|
Molecular Formula |
C29H23NO3 |
Molecular Weight |
433.5 g/mol |
IUPAC Name |
3-benzhydryl-5-phenylmethoxy-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C29H23NO3/c31-29(32)28-27(26(21-12-6-2-7-13-21)22-14-8-3-9-15-22)24-18-23(16-17-25(24)30-28)33-19-20-10-4-1-5-11-20/h1-18,26,30H,19H2,(H,31,32) |
InChI Key |
QHNVJRFWGOYONQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3C(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


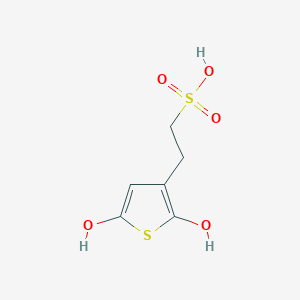
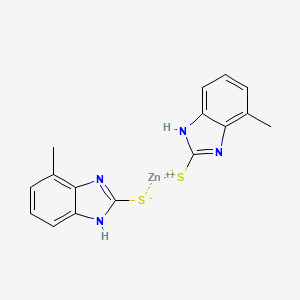
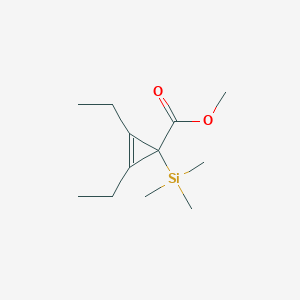
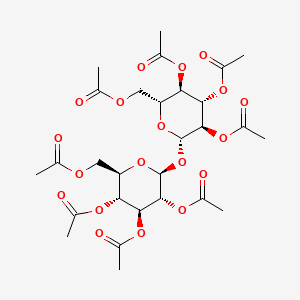
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
![2,4-Methanoindeno[7,1-BC]furan](/img/structure/B13795572.png)
![2,3,4,9-Tetrahydro-1-propyl-1H-pyrido[2,3-b]indole](/img/structure/B13795574.png)
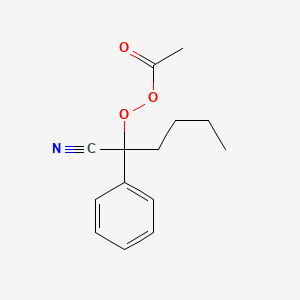
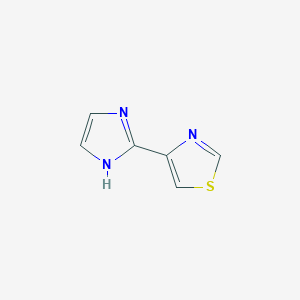
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-ethylheptanoate](/img/structure/B13795583.png)
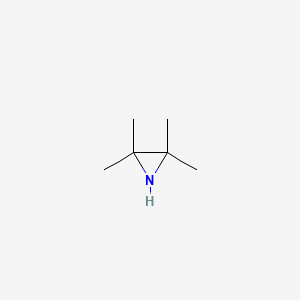

![Indeno[1,2-b]pyrrole-2-carboxaldehyde, 1,4-dihydro-3-methyl-](/img/structure/B13795612.png)
